
1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
A study by Kharchenko et al. (2008) detailed the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation method. These compounds, including structures related to 1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, were evaluated for their biological activities using a PASS prediction model, highlighting their potential in drug discovery and development processes Kharchenko, Detistov, & Orlov, 2008.
Advanced Materials and Polymer Science
Research by Sotzing et al. (1996) explored derivatized bis(pyrrol-2-yl) arylenes for their conducting polymer properties through electropolymerization. This work, which includes compounds structurally related to 1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, showcases the potential of such chemicals in creating low-oxidation-potential monomers for electronic and optoelectronic applications Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996.
Photophysical Properties and OLED Applications
A study by Duan et al. (2015) on Ir(III) metal complexes incorporating cyclometalates derived from compounds like 1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one highlighted their promising use in organic light-emitting diodes (OLEDs). These materials demonstrated excellent photophysical properties, indicating their potential as blue dopants for phosphorescent OLEDs Duan, Chang, Chi, Wang, Chen, Hung, Chen, & Lee, 2015.
Antimicrobial and Anticancer Agents
Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, including compounds analogous to 1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, investigating their potential as anticancer agents. This research underlines the compound's role in the development of new therapeutic agents against cancer Redda & Gangapuram, 2007.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-25-14-3-4-16(26-2)15(10-14)23-11-13(9-17(23)24)19-21-18(22-27-19)12-5-7-20-8-6-12/h3-8,10,13H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOFVBLMONCHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2477548.png)
![N-(4-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2477549.png)

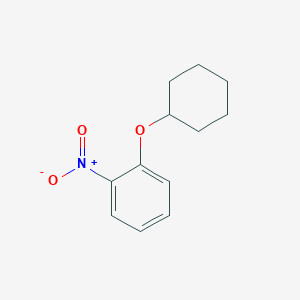


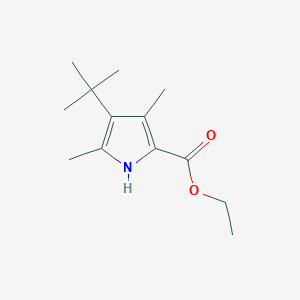
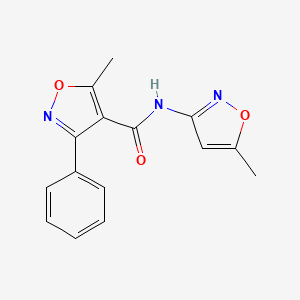
![1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2477560.png)
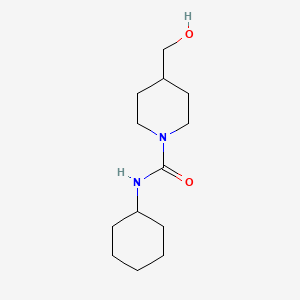

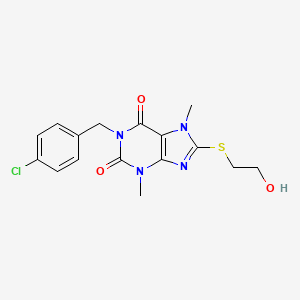

![1-(2-Chlorophenyl)-4-[(4-fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B2477570.png)